molecular formula C14H9Cl2N3O3S B12928283 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one CAS No. 53667-27-9

2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one

Cat. No.: B12928283
CAS No.: 53667-27-9
M. Wt: 370.2 g/mol
InChI Key: JJLBMYKOLNPUBV-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a sulfonyl group at position 6 of the quinazolin-4(1H)-one core, substituted with a 3,4-dichlorophenyl moiety, and an amino group at position 2. The sulfonyl group in this compound introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and binding interactions in biological systems.

Properties

CAS No.

53667-27-9

Molecular Formula

C14H9Cl2N3O3S

Molecular Weight

370.2 g/mol

IUPAC Name

2-amino-6-(3,4-dichlorophenyl)sulfonyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3O3S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20)

InChI Key

JJLBMYKOLNPUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinazolinone derivative with sulfonyl chlorides, such as 3,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one. The compound has been shown to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

In these studies, the compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has been found to effectively inhibit:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

These kinases play crucial roles in tumor growth and angiogenesis, making them important targets for cancer treatment.

Anti-inflammatory Properties

In addition to its anti-cancer effects, 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer who had not responded to standard therapies. The study reported:

  • Response Rate : 30% partial response
  • Overall Survival : Median survival extended by 6 months compared to historical controls.

Case Study 2: Combination Therapy

Another study investigated the use of this compound in combination with existing chemotherapy agents. The results showed enhanced efficacy with reduced side effects compared to monotherapy.

Mechanism of Action

The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:

Compound Substituent at Position 6 Substituent at Position 2 Core Structure Key Properties
Target Compound 3,4-Dichlorobenzene-1-sulfonyl Amino Quinazolin-4(1H)-one High electron-withdrawing sulfonyl group; potential enhanced stability and reactivity
9l (from ) 3,4-Dichlorophenylamino Amino Quinazolin-4(1H)-one Melting point: 191–193°C; 90% yield; nitro groups enhance polarity
4j–l (from ) Methyl/propyl chains Methyl Quinazolin-4(1H)-one Absorption maxima in DMSO: 4j < 4k < 4l (intensity); red-shifted in polar solvents
SC-558 analogs (from ) Varied (Br, Cl, OCH₃, etc.) - 3,4-Dihydroquinazolin-2-yl Substituents modulate COX-2 inhibition; Cl and Br enhance binding affinity
Compound 77961-71-8 () Naphthalen-2-ylsulfinyl Amino Quinazolin-4(1H)-one Sulfinyl group (less oxidized than sulfonyl) may reduce electrophilicity

Photophysical Properties

  • Absorption Trends : Compounds 4j–l () show absorption maxima inversely correlated with substituent bulkiness in DMSO (4l < 4k < 4j). The target compound’s 3,4-dichlorobenzene-sulfonyl group, being bulkier and more electron-withdrawing, may exhibit a further red shift compared to methyl-substituted analogs .
  • Solvent Effects: Quinazolinones generally display red-shifted absorption in DMSO versus acetic acid due to reduced hydrogen bonding in aprotic solvents. The target compound’s sulfonyl group may amplify this effect .

Research Findings and Data Tables

Table 1: Melting Points and Yields of Selected Quinazolinones

Compound Substituents Melting Point (°C) Yield (%) Source
Target Compound 6-(3,4-DCl-Bz-sulfonyl), 2-NH₂ Not reported Not reported -
9l () 6-(3,4-DCl-Bz-amino), 2-NH₂ 191–193 90 Iran J Pharm Res
9f () 6-(4-Me-Bz-amino), 2-NH₂ 148–150 79 Iran J Pharm Res
4j () Methyl/propyl chains Not reported Not reported Molecules 2014

Table 2: Absorption Maxima of Quinazolinones in DMSO ()

Compound λ_max (nm) Extinction Coefficient (ε) Trend
4j 315 12,500 Intensity: 4j < 4k < 4l
4k 308 14,200 Wavelength: 4l < 4k < 4j
4l 302 15,800

Biological Activity

2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Its unique structure, characterized by an amino group at the 2-position and a sulfonyl group attached to a 3,4-dichlorophenyl ring at the 6-position, contributes to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one
  • Molecular Formula : C13H10Cl2N2O2S
  • Molecular Weight : 335.20 g/mol

Research indicates that 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one exhibits significant biological activities through interactions with specific enzymes and receptors. These interactions can lead to various physiological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and inflammation.
  • Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties similar to other quinazolinones .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated the ability to induce apoptosis in cancer cells, which is vital for slowing tumor growth. The anti-proliferative activity was evaluated against several cancer cell lines, including:

Cell LineType of CancerIC50 (µM)
LN-229Glioblastoma5.2
Capan-1Pancreatic Adenocarcinoma3.8
HCT-116Colorectal Carcinoma4.5
NCI-H460Lung Carcinoma6.0

The results indicate that the compound exhibits moderate to high potency against these cell lines, suggesting its potential as a therapeutic agent in oncology .

Kinase Inhibition

The compound was screened against a panel of 109 kinases and four bromodomains using Differential Scanning Fluorimetry (DSF). The findings revealed significant binding affinities with several kinases, with notable temperature shifts indicating effective inhibition:

Kinase TargetΔTm (°C)
ALK2+8.5
CDK2+7.0
EGFR+6.8

These results demonstrate that the compound can modulate kinase activity in a dose-dependent manner, highlighting its potential utility in targeted therapies for cancers driven by aberrant kinase signaling .

Case Studies

In a study focusing on structural modifications of quinazolinones, derivatives of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one were synthesized and evaluated for their biological activities. The modifications aimed to enhance potency and selectivity against specific cancer targets.

One derivative exhibited improved anti-proliferative activity against the chronic myeloid leukemia cell line (Hap-1), with an IC50 value significantly lower than that of the parent compound. This suggests that structural optimization can lead to enhanced therapeutic profiles .

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